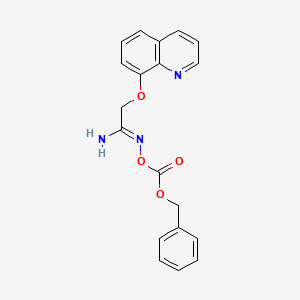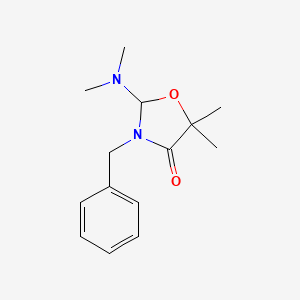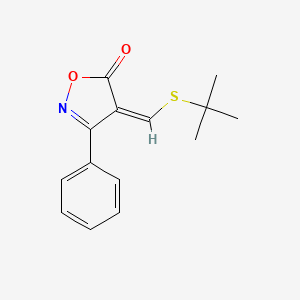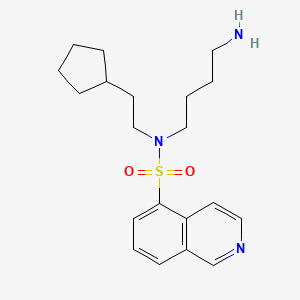
methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorocarbonyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate typically involves the chlorination of methyl 1H-pyrrole-2-carboxylate. One common method is the reaction of methyl 1H-pyrrole-2-carboxylate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety when handling phosgene. The use of alternative chlorinating agents such as oxalyl chloride or thionyl chloride may also be explored to optimize yield and reduce costs.
化学反应分析
Types of Reactions: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in aqueous or organic solvents.
Major Products Formed:
Amides, esters, or thioesters: from nucleophilic substitution.
Alcohols or amines: from reduction.
Carboxylic acids: from oxidation.
科学研究应用
Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is utilized in the preparation of functional materials, including polymers and dyes, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate depends on its chemical reactivity The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives
相似化合物的比较
Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorocarbonyl group.
Methyl 5-(bromocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.
Methyl 5-(fluorocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a fluorocarbonyl group instead of a chlorocarbonyl group.
Uniqueness: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties
属性
CAS 编号 |
347362-31-6 |
|---|---|
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC 名称 |
methyl 5-carbonochloridoyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(9-5)6(8)10/h2-3,9H,1H3 |
InChI 键 |
VABGUQPFMWYHTM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(N1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)



![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)





